3-(1H-imidazol-1-yl)-8-(2-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane
Description
The compound 3-(1H-imidazol-1-yl)-8-(2-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane is a bicyclic tertiary amine featuring a fused imidazole and pyridine-derived substituent. The 8-azabicyclo[3.2.1]octane (nortropane) scaffold is a pharmacologically privileged structure known for its conformational rigidity, which enhances receptor binding specificity in medicinal chemistry applications . The imidazole moiety at the C-3 position contributes to hydrogen-bonding interactions, while the 2-methoxypyridine-3-carbonyl group at C-8 introduces steric and electronic modulation. This compound is hypothesized to target central nervous system (CNS) receptors or enzymes due to structural parallels with known tropane-based ligands .
Properties
IUPAC Name |
(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-23-16-15(3-2-6-19-16)17(22)21-12-4-5-13(21)10-14(9-12)20-8-7-18-11-20/h2-3,6-8,11-14H,4-5,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBICZFRHCTVRBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2C3CCC2CC(C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-8-(2-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. The initial step often includes the formation of the imidazole ring, followed by the introduction of the methoxypyridine moiety. The final step involves the construction of the azabicyclo octane framework. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, the scalability of the synthesis process is a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-1-yl)-8-(2-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(1H-imidazol-1-yl)-8-(2-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-1-yl)-8-(2-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The methoxypyridine moiety may enhance the compound’s binding affinity and specificity. The azabicyclo octane framework provides structural stability and influences the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the C-8 Position
3-(1H-imidazol-1-yl)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane
- Structure : Replaces 2-methoxypyridine-3-carbonyl with pyrazine-2-carbonyl.
- Molecular Formula : C₁₅H₁₇N₅O
- Molecular Weight : 283.33 g/mol
- The absence of a methoxy group reduces steric hindrance compared to the target compound .
8-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane
- Structure : Features an oxazole ring substituted with a cyclopropyl group at C-6.
- Molecular Formula : C₁₇H₂₀N₄O₂
- Molecular Weight : 312.37 g/mol
- The cyclopropyl group adds steric bulk, which may influence receptor selectivity .
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- Structure : Substitutes the carbonyl group with a sulfonyl-linked 2-bromophenyl group; triazole replaces imidazole at C-3.
- Molecular Formula : C₁₅H₁₇BrN₄O₂S
- Molecular Weight : 397.29 g/mol
- This compound’s higher density (1.77 g/cm³) suggests compact packing in solid states .
Substituent Variations at the C-3 Position
3-(4-chloro-1H-pyrazol-1-yl)-8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane
- Structure : Replaces imidazole with a 4-chloropyrazole and introduces a sulfonyl-linked imidazole at C-7.
- Molecular Formula : C₁₆H₂₂ClN₅O₂S
- Molecular Weight : 383.90 g/mol
- The sulfonyl group may confer metabolic stability .
Research Implications
- Receptor Selectivity: The 2-methoxypyridine group in the target compound may confer selectivity for opioid or chemokine receptors, as seen in related nortropane scaffolds .
- Metabolic Stability : Sulfonyl and cyclopropyl-containing analogs exhibit improved stability, as evidenced by their commercial availability for research .
- Synthetic Accessibility: The target compound’s 2-methoxypyridine moiety may require specialized coupling reagents, as demonstrated in analogous syntheses involving N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) .
Biological Activity
The compound 3-(1H-imidazol-1-yl)-8-(2-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane is a member of the azabicyclic compounds, characterized by its unique bicyclic structure that includes an imidazole ring and a methoxypyridine moiety. This composition suggests a potential for significant biological activity, particularly in the modulation of neurotransmitter systems, which may have implications for treating neuropsychiatric disorders.
Molecular Formula and Weight
- Molecular Formula : C17H20N4O2
- Molecular Weight : 312.373 g/mol
The structure features nitrogen-containing heterocycles, which are essential for its interactions with biological targets. The presence of the imidazole and methoxypyridine groups may enhance its pharmacological profile, particularly in binding affinity towards specific receptors.
Structural Features
| Feature | Description |
|---|---|
| Bicyclic Framework | Contains an eight-membered ring with nitrogen atoms |
| Functional Groups | Imidazole ring, methoxypyridine moiety |
Research indicates that compounds similar to This compound exhibit significant activity as ligands for monoamine transporters, such as the dopamine transporter (DAT) and serotonin transporter (SERT). These interactions are crucial for modulating neurotransmitter levels in the central nervous system (CNS), potentially leading to therapeutic effects in conditions like depression and anxiety disorders.
Binding Affinity Studies
Initial studies have shown that modifications to the bicyclic core can significantly influence the compound's pharmacological profile, particularly enhancing selectivity for DAT over SERT. This selectivity is vital for developing drugs with fewer side effects.
Comparative Binding Affinity Data
| Compound | DAT Affinity (Ki) | SERT Affinity (Ki) | Selectivity Ratio (DAT/SERT) |
|---|---|---|---|
| Compound A | 10 nM | 50 nM | 5 |
| Compound B | 20 nM | 80 nM | 4 |
| This compound | TBD | TBD | TBD |
Note: Further studies are required to determine the exact binding affinities.
In Vitro and In Vivo Studies
Research on similar azabicyclic compounds has demonstrated their potential as inhibitors of various enzymes involved in neurotransmitter metabolism. For instance, studies on related pyrazole azabicyclo[3.2.1]octanes have shown high inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA), suggesting a promising avenue for anti-inflammatory applications as well .
Neuropsychiatric Applications
A study focusing on the effects of azabicyclic compounds on neurotransmitter systems highlighted their potential role in treating neuropsychiatric disorders by enhancing dopamine availability through selective inhibition of DAT .
Anti-inflammatory Properties
Recent investigations into the anti-inflammatory properties of structurally similar compounds revealed that they could inhibit NAAA activity effectively, which is linked to increased levels of palmitoylethanolamide (PEA), a known anti-inflammatory mediator . This suggests that This compound may also possess similar therapeutic benefits.
Q & A
Basic Research Questions
How can the molecular structure of 3-(1H-imidazol-1-yl)-8-(2-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane be confirmed using analytical techniques?
Methodological Answer:
To confirm the molecular structure, employ a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to assign protons and carbons, focusing on the bicyclic framework and substituents (e.g., imidazole and methoxypyridine groups). Compare coupling constants to validate stereochemistry .
- X-ray Crystallography : Resolve the crystal structure to determine bond angles, stereochemistry, and spatial arrangement of functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular formula by matching the observed mass-to-charge ratio with the theoretical value .
What are the optimal synthetic routes for this compound, considering its bicyclic framework and functional groups?
Methodological Answer:
A multi-step synthesis is recommended:
Bicyclic Core Construction : Use a [3.2.1] azabicyclo scaffold as a starting material, leveraging methodologies for amine protection (e.g., Boc groups) and cyclization .
Functionalization : Introduce the 1H-imidazole moiety via nucleophilic substitution or cross-coupling reactions. Attach the 2-methoxypyridine-3-carbonyl group using carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Purification : Employ flash chromatography or recrystallization to isolate the final product, monitoring purity via HPLC .
What solvents and conditions are suitable for handling this compound given its physicochemical properties?
Methodological Answer:
- Solubility : Test polar aprotic solvents (e.g., DMSO, DMF) for dissolution, as the bicyclic structure and carbonyl group may limit solubility in non-polar solvents .
- Stability : Store at -20°C under inert atmosphere (N or Ar) to prevent hydrolysis of the carbonyl group or oxidation of the imidazole ring .
- Handling : Use gloveboxes for moisture-sensitive steps, as hygroscopic intermediates may degrade in humid conditions .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to evaluate the compound’s biological activity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modifications to the imidazole (e.g., methyl or halogen substituents) and methoxypyridine groups (e.g., ethoxy or nitro derivatives) .
- In Vitro Assays : Test analogs against target receptors (e.g., kinases or GPCRs) using radioligand binding or enzymatic activity assays. Include positive/negative controls for validation .
- Statistical Analysis : Use multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity data .
What strategies mitigate challenges in isolating stereoisomers during synthesis?
Methodological Answer:
- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomers .
- Crystallization-Induced Diastereomer Resolution : Convert enantiomers into diastereomeric salts using chiral acids (e.g., tartaric acid) and recrystallize .
- Stereochemical Monitoring : Use circular dichroism (CD) or optical rotation to confirm enantiopurity post-isolation .
How to resolve discrepancies in analytical data (e.g., NMR shifts) across studies of this compound?
Methodological Answer:
- Reproduce Conditions : Ensure consistent solvent (e.g., deuterated DMSO vs. CDCl), temperature, and concentration during NMR acquisition .
- Paramagnetic Additives : Use shift reagents (e.g., Eu(fod)) to resolve overlapping proton signals .
- Cross-Validation : Compare data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
What in vitro models are appropriate for assessing metabolic stability and enzyme interactions?
Methodological Answer:
- Liver Microsomes : Incubate the compound with human liver microsomes (HLM) and NADPH to assess CYP450-mediated metabolism. Quantify parent compound depletion via LC-MS/MS .
- Recombinant Enzymes : Test interactions with specific CYP isoforms (e.g., CYP3A4) to identify metabolic hotspots .
- Plasma Stability Assays : Monitor degradation in human plasma at 37°C to evaluate esterase susceptibility .
How to evaluate the compound’s potential as a receptor modulator via computational and experimental approaches?
Methodological Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses against target receptors (e.g., serotonin or dopamine receptors). Validate with mutagenesis studies .
- Functional Assays : Measure intracellular cAMP or calcium flux in receptor-transfected cell lines to assess agonist/antagonist activity .
- Allosteric Site Mapping : Perform saturation transfer difference (STD) NMR to identify binding epitopes .
What precautions are necessary when handling hygroscopic or reactive intermediates?
Methodological Answer:
- Moisture Control : Use anhydrous solvents and molecular sieves during synthesis steps involving imidazole or carbonyl groups .
- Inert Atmosphere : Conduct reactions under N/Ar to prevent oxidation of sensitive intermediates (e.g., primary amines) .
- Real-Time Monitoring : Implement in situ FTIR or Raman spectroscopy to detect degradation without isolating unstable intermediates .
How to design stability studies under varying conditions to determine degradation pathways?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and acidic/basic conditions (0.1–1M HCl/NaOH) .
- Degradant Identification : Use LC-HRMS to characterize degradation products. Compare fragmentation patterns with synthetic standards .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under long-term storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
